
GM3-Neugc
Overview
Description
GM3-NeuGc is a ganglioside, a glycosphingolipid composed of a sialic acid residue linked to a galactose-glucose-ceramide backbone. The term "NeuGc" refers to N-glycolylneuraminic acid, a hydroxylated variant of the more common N-acetylneuraminic acid (NeuAc). This structural distinction arises from the enzymatic addition of a hydroxyl group to NeuAc, a modification absent in humans due to the evolutionary loss of the CMAH gene . This compound is prevalent in non-human mammals (e.g., pigs, mice) and is implicated in cell signaling, immune modulation, and cancer progression. Its absence in normal human tissues but presence in certain human cancers (via dietary incorporation or tumor-specific synthesis) has made it a focus of oncological and immunological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM3-Neugc involves the use of double carbonyl-protected N-acyl sialyl donors. The 7-O,9-O-carbonyl protection of an N-acyl-5-N,4-O-carbonyl-protected sialyl donor markedly increases the α-selectivity during glycosylation, particularly when glycosylating the C-8 hydroxyl group of sialic acids . The N-acyl carbamates are selectively opened with ethanethiol under basic conditions to provide N-acyl amines . Glycosylation of the hydroxy groups of galactosides at the C-6 position with the NeuAc and NeuGc donors provides the corresponding sialyl galactoses in good yields with excellent α-selectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds often involves large-scale glycosylation reactions using protected sialyl donors and acceptors, followed by deprotection steps to yield the final product .
Chemical Reactions Analysis
Synthetic Preparation of NeuGc GM3 Trisaccharide
A validated chemical synthesis pathway (Fig. 1 in ):
Step | Reactants/Conditions | Product | Yield |
---|---|---|---|
1 | Donor 1 (Neu5Gc), acceptor 3 (benzylated lactoside), IBr/AgOTf promoter | α-linked sialylation product 4 | 70% |
2 | Catalytic hydrogenolysis of 4 | Partially deprotected intermediate | - |
3 | Zemplen deacylation + saponification | NeuGc GM3 trisaccharide 5 | 94% |
This route avoids elimination side reactions by using activated benzylated lactose acceptors .
Antibody 14F7 Specificity
The 14F7 monoclonal antibody discriminates GM3(Neu5Gc) from GM3(Neu5Ac) via:
-
Hydrogen bonding : Arg98 and Tyr32 form direct H-bonds with Neu5Gc’s hydroxyl group .
-
Water-mediated interactions : A structural water molecule bridges Neu5Gc’s glycolyl group to CDR residues (Fig. 1C in ).
-
Affinity metrics :
Structural Characterization by Mass Spectrometry
HPLC-MS/MS analysis reveals GM3(Neu5Gc) molecular species (Table 2 in ):
Sialic Acid | Ceramide Composition | Q1 (m/z) | Q3 (m/z) |
---|---|---|---|
Neu5Gc | d18:1–16:0 | 1167.7 | 305.9 |
Neu5Gc | d18:1–18:1 | 1193.7 | 305.9 |
Neu5Gc | d18:1–24:0 | 1279.8 | 305.9 |
Methodology :
Functional Modulation by Exogenous Treatments
Scientific Research Applications
Targeting Tumor-Associated Antigens
GM3-Neugc serves as a tumor-associated antigen (TAA), which can be targeted by therapeutic antibodies and CAR T-cell therapies. The monoclonal antibody 14F7 has shown high specificity for this compound, effectively recognizing this antigen in various cancers such as retinoblastoma and non-small cell lung cancer .
Table 1: Summary of Immunotherapeutic Approaches Using this compound
Therapeutic Approach | Description | Targeted Cancers |
---|---|---|
Monoclonal Antibodies | 14F7 antibody targeting this compound | Breast cancer, melanoma, lung cancer |
CAR T-cell Therapy | Engineered T-cells targeting this compound | Adenocarcinomas, lymphomas |
Vaccine Development | GM3-based vaccines enhancing immune response | Various solid tumors |
Efficacy of CAR T-cell Therapy
Recent studies have demonstrated the efficacy of CAR T-cells engineered to target this compound. In vivo experiments showed that these CAR T-cells could inhibit tumor growth significantly while minimizing toxicity to healthy tissues . This highlights the potential for developing targeted immunotherapies that leverage the unique expression patterns of this compound.
Biomarker for Cancer Detection
This compound is increasingly recognized as a valuable biomarker for cancer diagnosis. Its selective expression in malignant tissues allows for the development of diagnostic assays that can differentiate between cancerous and normal cells .
Table 2: Diagnostic Techniques Utilizing this compound
Technique | Description | Application |
---|---|---|
Immunohistochemistry | Detection of this compound in tissue samples | Cancer diagnostics |
ELISA | Quantification of this compound levels | Monitoring therapeutic responses |
Case Study 1: Monoclonal Antibody 14F7
The 14F7 monoclonal antibody has been extensively studied for its ability to bind specifically to this compound in various tumors. In clinical trials, it demonstrated significant binding affinity and cytotoxic effects against tumor cells expressing this ganglioside .
Case Study 2: CAR T-cell Therapy Efficacy
In a recent study involving murine models with syngeneic solid tumors, CAR T-cells targeting this compound showed remarkable tumor inhibition and extended survival rates without significant side effects . This reinforces the potential of utilizing this compound as a target for advanced therapeutic strategies.
Mechanism of Action
The mechanism of action of GM3-Neugc involves its interaction with specific molecular targets and pathways. This compound is recognized by the monoclonal antibody 14F7, which displays extraordinary specificity for this ganglioside . The antibody binds to the NeuGc GM3 trisaccharide, with a water molecule centrally placed in the complementarity-determining region mediating the specificity of the interaction . This interaction can lead to the inhibition of tumor cell growth and the induction of immune responses against cancer cells .
Comparison with Similar Compounds
Structural Comparison
GM3-NeuGc is structurally analogous to GM3-NeuAc and GD3-NeuAc , differing primarily in sialic acid composition and glycosidic linkages:
Feature | This compound | GM3-NeuAc | GD3-NeuAc |
---|---|---|---|
Sialic Acid | N-glycolylneuraminic acid | N-acetylneuraminic acid | N-acetylneuraminic acid |
Glycan Core | Galactose-Glucose-Ceramide | Galactose-Glucose-Ceramide | Galactose-Glucose-Ceramide + Additional Sialic Acid |
Biosynthetic Pathway | Requires CMAH enzyme | Ubiquitous in mammals | Requires GD3 synthase |
Natural Occurrence | Non-human mammals, some human cancers | Humans and most mammals | Humans, neuroectodermal tumors |
Research Findings and Clinical Implications
- Analytical Methods : Thin-layer chromatography (TLC) and autoradiography reveal distinct migration patterns for this compound-derived products compared to NeuAc variants, aiding in structural identification .
- Therapeutic Targets : this compound’s tumor-specific expression makes it a candidate for antibody-based therapies. Conversely, GM3-NeuAc’s role in neural development underscores its importance in neurodegenerative disease research .
Data Tables Summarizing Key Differences
Table 1: Structural and Functional Comparison of this compound and Analogues
Parameter | This compound | GM3-NeuAc | GD3-NeuAc |
---|---|---|---|
Sialic Acid Type | NeuGc | NeuAc | NeuAc |
Hydroxylation | Yes (C5 hydroxyl) | No | No |
Human Presence | Rare (cancers, dietary uptake) | Endogenous | Endogenous (elevated in tumors) |
Immune Response | High immunogenicity | Low immunogenicity | Moderate immunogenicity |
Key Research Focus | Cancer immunotherapy | Neurodevelopmental disorders | Neuroectodermal tumors |
Biological Activity
GM3-Neugc, or N-glycolyl GM3, is a ganglioside that has garnered attention for its biological activity, particularly in the context of cancer immunotherapy. This compound is characterized by its unique sialic acid structure, which differentiates it from other gangliosides, such as GM3 (Neu5Ac). The presence of this compound has been linked to various tumor types, making it a significant target for therapeutic interventions.
1. Structure and Characteristics
This compound is a monosialic ganglioside that contains N-glycolylneuraminic acid (Neu5Gc) as opposed to the more common N-acetylneuraminic acid (Neu5Ac). Its unique structure allows for specific interactions with immune cells and antibodies, notably the monoclonal antibody 14F7, which has shown high specificity for Neu5Gc-containing gangliosides.
2. Expression in Tumors
Research indicates that this compound is expressed in a variety of tumors but is generally absent in normal human tissues. Notably:
- Neuroectodermal Tumors : A study found that 85% of neuroblastoma and Ewing sarcoma family tumors (ESFT) expressed this compound, with an average of about 70% of tumor cells showing positive immunoreactivity using the 14F7 antibody . This suggests its potential as a biomarker for aggressive cancers.
- Breast Cancer : In clinical trials involving breast cancer patients, GM3(NeuGc) was detected in all tumors evaluated with the 14F7 antibody, highlighting its role as a target for radioimmunotherapy .
The biological activity of this compound can be attributed to its ability to elicit immune responses:
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The binding of antibodies like 14F7 to this compound on tumor cells can trigger ADCC, leading to the destruction of cancer cells by immune effector cells .
- Chimeric Antigen Receptor (CAR) T-cell Therapy : Recent studies have demonstrated that CAR T-cells engineered to target GM3(NeuGc) can effectively inhibit tumor growth in preclinical models, indicating a promising avenue for immunotherapy .
Table 1: Summary of Studies on this compound Expression and Activity
5. Conclusion
This compound represents a crucial target for cancer immunotherapy due to its selective expression in tumors and its ability to engage immune mechanisms such as ADCC and CAR T-cell responses. Ongoing research continues to explore its potential utility in clinical settings, aiming to improve outcomes for patients with aggressive malignancies.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying GM3-Neugc's structural and functional properties?
Methodological Answer:
- Begin with a hypothesis-driven approach, defining variables such as synthesis pathways, interaction partners (e.g., receptors), and environmental conditions (e.g., pH, temperature). Use controlled experiments to isolate variables, ensuring reproducibility through detailed protocols .
- Employ analytical techniques like mass spectrometry (for glycan profiling) and nuclear magnetic resonance (NMR) (for structural elucidation). Validate findings using orthogonal methods (e.g., HPLC for purity checks) .
- Include negative controls (e.g., GM3-NeuAc analogs) to distinguish this compound-specific behaviors .
Table 1: Key Analytical Techniques for this compound Characterization
Q. How can researchers systematically identify and address contradictions in this compound-related data?
Methodological Answer:
- Apply iterative data triangulation: Compare results across multiple methodologies (e.g., biochemical assays vs. computational simulations) to identify inconsistencies .
- Use statistical tools (e.g., ANOVA, regression analysis) to assess variability and outliers. For qualitative contradictions (e.g., conflicting binding affinity reports), revisit experimental conditions (e.g., buffer composition, temperature) .
- Reference primary literature to contextualize findings. For example, discrepancies in this compound’s role in cancer progression may stem from model system differences (in vitro vs. in vivo) .
Q. What strategies ensure rigorous literature reviews for this compound research?
Methodological Answer:
- Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis NOT cancer") to filter irrelevant results. Prioritize peer-reviewed journals with high impact factors .
- Critically evaluate sources: Distinguish primary studies (e.g., original structural analyses) from secondary reviews. Cross-check cited data against original methodologies .
- Organize findings using reference managers (e.g., Zotero) and annotate conflicting results for further investigation .
Advanced Research Questions
Q. How can researchers optimize in vitro models to study this compound’s biological activity?
Methodological Answer:
- Develop 3D cell culture systems or organoids to mimic physiological conditions. For example, use glycosphingolipid-enriched membranes to study this compound’s role in cell signaling .
- Incorporate knockout models (e.g., CRISPR/Cas9-mediated deletion of NeuGc synthesis enzymes) to isolate this compound-specific effects .
- Validate findings using multi-omics integration (e.g., transcriptomics and lipidomics) to map pathways influenced by this compound .
Q. What methodologies resolve challenges in quantifying this compound in heterogeneous biological samples?
Methodological Answer:
- Implement isotope dilution mass spectrometry (ID-MS) with synthetic this compound internal standards for absolute quantification .
- Optimize extraction protocols: Use solvent systems (e.g., chloroform/methanol/water) tailored to this compound’s hydrophobicity. Address matrix effects via solid-phase extraction (SPE) .
- For low-abundance samples, employ signal amplification techniques (e.g., immuno-PCR) .
Q. How should researchers design studies to investigate this compound’s role in disease mechanisms?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, explore this compound’s immunogenicity in xenograft models while ensuring ethical compliance .
- Use longitudinal cohort studies to track this compound levels in disease progression. Pair with matched controls (e.g., healthy tissue samples) to minimize confounding variables .
- Publish raw datasets in repositories (e.g., Zenodo) to enable meta-analyses and reproducibility checks .
Q. Guidance for Addressing Common Pitfalls
- Data Reprodubility Issues : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) and share via supplemental materials .
- Ethical Compliance : For studies involving animal models, adhere to institutional review board (IRB) guidelines and declare conflicts of interest .
Properties
IUPAC Name |
(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIQEEBMCAQYHW-LGDSWWPFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H108N2O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1197.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69345-49-9 | |
Record name | N-Glycolylneuraminyllactosylceramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.